Methyl 8-bromoquinoline-3-carboxylate
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Overview
Description
Methyl 8-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline ring system substituted with a bromine atom at the 8th position and a carboxylate ester group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the Friedländer synthesis, where aniline derivatives react with aldehydes and ketones under acidic conditions to form the quinoline core. Subsequent bromination and esterification yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The bromine atom in the compound can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-bromoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 8-bromoquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby affecting cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoline-3-carboxylate: Lacks the bromine substitution, resulting in different reactivity and applications.
8-Bromoquinoline: Lacks the carboxylate ester group, affecting its solubility and biological activity.
Methyl quinoline-3-carboxylate: Lacks the bromine atom, leading to different chemical properties and uses.
Uniqueness: Methyl 8-bromoquinoline-3-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 8-bromoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSAJCNRTFXGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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